1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one
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Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of reactions starting from a suitable amine and a ketone or aldehyde.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as a halogenated alkane.
Final Assembly: The dimethylphenoxy group is introduced through an etherification reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)piperidin-4-one
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine
Uniqueness
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one |
InChI |
InChI=1S/C23H26N2O3/c1-15-12-16(2)14-19(13-15)27-17(3)23(26)25-10-8-18(9-11-25)22-24-20-6-4-5-7-21(20)28-22/h4-7,12-14,17-18H,8-11H2,1-3H3 |
InChI Key |
NCCXJNXZTWZBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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